Cas no 919486-26-3 (4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide)

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzylamino group at the 4-position and a methylthio substituent at the 2-position, along with a carboxamide functionality at the 5-position, making it a versatile intermediate for the synthesis of biologically active compounds. The compound's unique substitution pattern may contribute to enhanced binding affinity in target interactions, particularly in kinase inhibition or nucleoside analog development. Its well-defined chemical properties and stability under standard conditions facilitate its use in exploratory synthetic pathways. This product is suitable for researchers investigating novel therapeutic agents or studying structure-activity relationships in heterocyclic systems.
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide structure
919486-26-3 structure
Product Name:4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
CAS No:919486-26-3
MF:C13H14N4OS
MW:274.341460704803
CID:762804
PubChem ID:58098853
Update Time:2025-05-21

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
    • 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxamide
    • 5-Pyrimidinecarboxamide, 2-(methylthio)-4-[(phenylmethyl)amino]-
    • 919486-26-3
    • 4-(benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
    • CS-0079040
    • SCHEMBL12904539
    • DTXSID20728810
    • SB58606
    • DB-339810
    • Inchi: 1S/C13H14N4OS/c1-19-13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17)
    • InChI Key: VSBFOIMMOGPYFN-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(N)=O)C(=N1)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 274.08883226g/mol
  • Monoisotopic Mass: 274.08883226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 106Ų

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4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide Related Literature

Additional information on 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide: A Comprehensive Overview

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide, identified by the CAS Registry Number 919486-26-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrimidine ring system substituted with a benzylamino group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position. These substituents contribute to its unique chemical properties and potential bioactivity.

The synthesis of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amidation. The methylthio group at the 2-position plays a crucial role in stabilizing the pyrimidine ring through resonance effects, while the benzylamino group at the 4-position introduces additional electronic and steric effects that can influence the compound's reactivity and binding affinity. The carboxamide group at the 5-position is particularly important for its ability to form hydrogen bonds, which is a key feature in many biological interactions.

Recent studies have highlighted the potential of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide as a lead compound in drug development. For instance, research has shown that this compound exhibits significant activity against various enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate key signaling pathways makes it a promising candidate for the treatment of chronic diseases such as cancer and neurodegenerative disorders.

In terms of pharmacokinetics, 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide demonstrates favorable absorption properties, which are attributed to its lipophilic nature. However, further studies are required to fully understand its bioavailability and metabolic pathways. Preclinical trials have also indicated that this compound has low toxicity profiles at therapeutic concentrations, making it a safer option for potential clinical applications.

The structural versatility of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide allows for extensive modifications to optimize its pharmacological properties. For example, altering the substituents on the pyrimidine ring can enhance its solubility or improve its binding affinity to specific targets. Such modifications are currently being explored in ongoing research projects worldwide.

In conclusion, 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS No: 919486-26-3) is a multifaceted compound with immense potential in various therapeutic areas. Its unique chemical structure and promising biological activities make it a valuable asset in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing modern medicine.

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